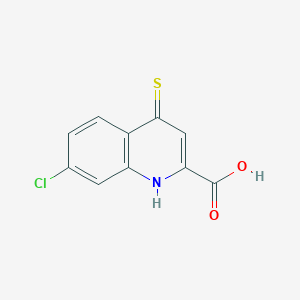

Acide 7-chlorothiokynurénique

Vue d'ensemble

Description

L'acide 7-chlorothiokynurénique est un composé chimique connu pour son rôle d'antagoniste du site de la glycine du récepteur N-méthyl-D-aspartate (NMDA). Ce composé a suscité un intérêt significatif en raison de ses effets thérapeutiques potentiels dans divers troubles neurologiques et psychiatriques, notamment la maladie d'Alzheimer, la schizophrénie et la dépression.

Applications De Recherche Scientifique

7-Chlorothiokynurenic acid has been extensively studied for its potential therapeutic effects. Some of its key applications include:

Neurology and Psychiatry: It acts as an NMDA receptor antagonist, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression.

Drug Addiction Research: Studies have shown that 7-Chlorothiokynurenic acid can impair the acquisition, retrieval, and reconsolidation of cocaine-related reward memory, suggesting its potential use in managing drug addiction.

Synaptic Plasticity and Memory Formation: The compound’s role in regulating synaptic plasticity and memory formation has been explored, highlighting its importance in understanding cognitive functions.

Mécanisme D'action

Target of Action

7-Chlorothiokynurenic acid (7-CTKA) is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

7-CTKA selectively binds to the NMDA receptor glycine-binding site . By doing so, it antagonizes the NMDA receptor, blocking the action of glutamate, a neurotransmitter that normally activates the receptor . This results in a decrease in the excitatory synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by 7-CTKA is the glutamatergic signaling pathway. By blocking the glycine modulatory site of the NMDA receptor, 7-CTKA inhibits the reuptake of glutamate into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .

Pharmacokinetics

This limits its bioavailability and suitability for clinical use .

Result of Action

The antagonism of the NMDA receptor by 7-CTKA results in a decrease in excitatory synaptic transmission. This has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . Due to its inability to cross the blood-brain-barrier, its potential for clinical use is limited .

Analyse Biochimique

Biochemical Properties

7-Chlorothiokynurenic acid plays a significant role in biochemical reactions. It interacts with the NMDA receptor, specifically the glycine site . This interaction is competitive, meaning 7-Chlorothiokynurenic acid competes with glycine for the same binding site on the NMDA receptor .

Cellular Effects

The effects of 7-Chlorothiokynurenic acid on cells are primarily related to its antagonistic action on the NMDA receptor. By blocking the glycine site of the NMDA receptor, 7-Chlorothiokynurenic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Chlorothiokynurenic acid involves its binding interactions with the NMDA receptor. As a competitive antagonist of the glycine site, it can inhibit or activate enzymes and cause changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 7-chlorothiokynurénique implique généralement la chloration de dérivés de l'acide kynurénique. Les conditions de réaction nécessitent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore à des températures contrôlées afin d'assurer la chloration sélective à la position souhaitée sur la molécule d'acide kynurénique .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, l'approche générale implique des réactions de chloration à grande échelle suivies de procédés de purification tels que la recristallisation ou la chromatographie afin d'obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 7-chlorothiokynurénique subit principalement des réactions de substitution en raison de la présence de l'atome de chlore. Il peut également participer à des réactions d'oxydation et de réduction en fonction des réactifs et des conditions utilisés.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, qui peuvent remplacer l'atome de chlore en conditions basiques.

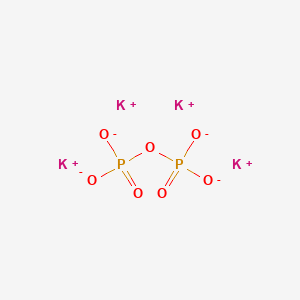

Réactions d'oxydation : Les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder l'atome de soufre dans le composé.

Réactions de réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire les groupes carbonyle présents dans la molécule.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

L'this compound a été largement étudié pour ses effets thérapeutiques potentiels. Parmi ses principales applications, on trouve :

Neurologie et psychiatrie : Il agit comme un antagoniste du récepteur NMDA, ce qui en fait un candidat potentiel pour le traitement de troubles neurologiques tels que la maladie d'Alzheimer, la schizophrénie et la dépression.

Recherche sur la dépendance aux drogues : Des études ont montré que l'this compound peut altérer l'acquisition, la récupération et la reconsolidation de la mémoire de récompense liée à la cocaïne, suggérant son utilisation potentielle dans la gestion de la dépendance aux drogues.

Plasticité synaptique et formation de la mémoire : Le rôle du composé dans la régulation de la plasticité synaptique et de la formation de la mémoire a été étudié, soulignant son importance dans la compréhension des fonctions cognitives.

5. Mécanisme d'action

L'this compound exerce ses effets en agissant comme un antagoniste compétitif au niveau du site de la glycine du récepteur NMDA. Cette inhibition empêche l'activation du récepteur par la glycine, modulant ainsi la transmission synaptique et la plasticité. Le composé influence également les voies de signalisation TrkB-ERK/Akt, qui sont impliquées dans la neuroprotection et la plasticité synaptique .

Composés similaires :

Acide 7-chlorokynurénique : Un autre antagoniste du récepteur NMDA aux propriétés similaires mais moins puissant que l'this compound.

Acide 5,7-dichlorokynurénique : Un composé ayant des effets antagonistes similaires sur le récepteur NMDA mais avec des propriétés pharmacocinétiques différentes.

Unicité : L'this compound est unique en raison de sa puissance et de sa sélectivité plus élevées pour le site de la glycine du récepteur NMDA par rapport à d'autres composés similaires. Sa capacité à moduler la plasticité synaptique et la formation de la mémoire en fait un outil précieux dans la recherche neurologique .

Comparaison Avec Des Composés Similaires

7-Chlorokynurenic Acid: Another NMDA receptor antagonist with similar properties but less potent than 7-Chlorothiokynurenic acid.

5,7-Dichlorokynurenic Acid: A compound with similar antagonistic effects on the NMDA receptor but with different pharmacokinetic properties.

Uniqueness: 7-Chlorothiokynurenic acid is unique due to its higher potency and selectivity for the glycine site of the NMDA receptor compared to other similar compounds. Its ability to modulate synaptic plasticity and memory formation makes it a valuable tool in neurological research .

Propriétés

IUPAC Name |

7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCOHHUVHWAXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159214 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-56-8 | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorothiokynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Chlorothiokynurenic acid exert its neuroprotective effects in the context of focal ischemia?

A: 7-Chlorothiokynurenic acid acts as a potent antagonist of the glycine modulatory site on NMDA receptors. [] During focal ischemia, excessive glutamate release leads to overactivation of NMDA receptors, triggering excitotoxicity and neuronal damage. By blocking the glycine site, 7-Chlorothiokynurenic acid prevents NMDA receptor overactivation, mitigating neuronal death and reducing infarct size. [] This mechanism is distinct from NMDA receptor antagonists like MK-801, offering a potential alternative approach to neuroprotection. []

Q2: How does the structure of 7-Chlorothiokynurenic acid relate to its activity compared to similar compounds?

A: While the provided research primarily focuses on the activity of 7-Chlorothiokynurenic acid, it highlights the importance of the chlorine substitution for its efficacy. The study demonstrates that 5-Chlorothiokynurenic acid, lacking the chlorine atom at the 7th position, does not exhibit the same neuroprotective effects in the focal ischemia model. [] This suggests that the specific chlorine substitution at the 7th position is crucial for the glycine antagonist activity and subsequent neuroprotective effects of 7-Chlorothiokynurenic acid. Further structure-activity relationship studies would be needed to fully elucidate the impact of different substitutions on the compound's activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)